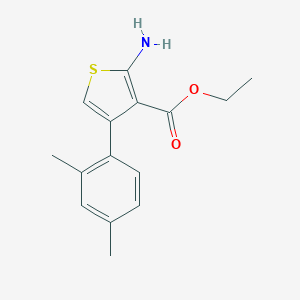

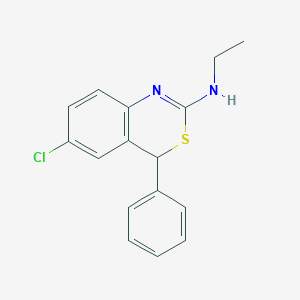

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

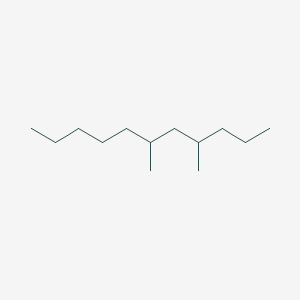

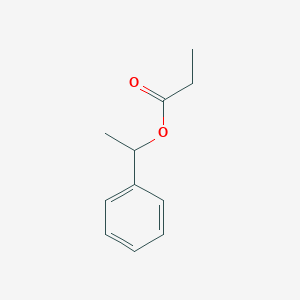

The compound "Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate" is a chemical entity that belongs to the class of organic compounds known as thiophene carboxylates. This class of compounds is characterized by a thiophene ring, which is a five-membered heterocycle containing sulfur, and a carboxylate group attached to it. The presence of an ethyl ester function and an amino group further defines its chemical structure and properties.

Synthesis Analysis

The synthesis of related thiophene carboxylate derivatives often involves multicomponent reactions or condensation processes. For instance, the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was achieved through a one-pot, three-component condensation under mild conditions . Similarly, the synthesis of various substituted thiophene carboxylates has been reported using different starting materials and reaction conditions, such as the use of ethyl 4-nitrobenzylthioacetate with 1,2-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using spectroscopic methods and theoretical calculations. For example, the crystal and molecular structure of a related compound, 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene, was investigated using single-crystal X-ray diffraction data . Density functional theory (DFT) calculations are also commonly employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, as seen in the characterization of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate .

Chemical Reactions Analysis

Thiophene carboxylates can undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The reactivity of such compounds can be explored through experimental studies and computational analyses, such as natural bond orbital (NBO) analysis and Fukui function calculations, to identify reactive sites within the molecule . These analyses can provide insights into the potential chemical transformations that "Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylates, including their spectroscopic properties, thermal stability, and crystal packing, can be characterized using various analytical techniques. For instance, FT-IR, NMR, and mass spectroscopy are used to determine the structural features of the synthesized compounds . The thermal behavior can be assessed through thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as demonstrated for Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . The crystal packing is influenced by intermolecular interactions, such as hydrogen bonding, which can be analyzed using X-ray diffraction data .

Applications De Recherche Scientifique

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

While this article does not specifically mention “Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate”, it does provide insight into the potential applications of similar compounds. According to the article, some thiophene derivatives have shown promising antimicrobial activity .

While this article does not specifically mention “Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate”, it does provide insight into the potential applications of similar compounds. According to the article, some thiophene derivatives have shown promising antimicrobial activity .

Propriétés

IUPAC Name |

ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBEIKHJJZZLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352749 |

Source

|

| Record name | ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

CAS RN |

15854-10-1 |

Source

|

| Record name | Ethyl 2-amino-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)

![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)